

"crystal structure analysis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

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Compound of Interest

Compound Name: Ethyl 3-amino-7-bromoquinoline-2-carboxylate

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Crystal Structure Analysis of Quinoline Derivatives: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for "**Ethyl 3-amino-7-bromoquinoline-2-carboxylate**." To fulfill the structural and content requirements of this request, the following in-depth technical guide has been prepared using the published data for a closely related compound, Ethyl 2,4-dichloroquinoline-3-carboxylate, as a representative example. All data and protocols presented herein pertain to this analog.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the methodologies and data associated with single-crystal X-ray diffraction analysis.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their presence in numerous pharmacologically active agents. Understanding their precise three-dimensional structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation and intermolecular interactions of such molecules.

This document details the crystal structure analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate, a halogenated quinoline derivative. The findings provide insights into the molecular geometry, crystal packing, and non-covalent interactions that govern its supramolecular assembly.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and structural determination of Ethyl 2,4-dichloroquinoline-3-carboxylate are outlined below.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the chlorination of its quinolone precursor.^[1]

- Chlorination: The starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, undergoes chlorination to yield the dichlorinated product, Ethyl 2,4-dichloroquinoline-3-carboxylate.^[1]
- Crystallization: Single crystals suitable for X-ray diffraction were obtained via slow evaporation. 15 mg of the synthesized compound was dissolved in 0.5 mL of a 1:1 (v/v) ethanol/diethyl ether solution within a glass vial.^[1] The solution was left undisturbed at room temperature for seven days, after which the resulting crystals were isolated by filtration.^[1]

X-ray Data Collection and Structure Refinement

- Data Collection: A suitable single crystal (0.50 x 0.25 x 0.16 mm) was mounted on a Bruker APEXII CCD area-detector diffractometer.^[1] Data were collected at 298 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[1] A total of 6785 reflections were measured.^[1]
- Structure Solution: The crystal structure was solved using direct methods with the SHELXTL software package.^[1]
- Structure Refinement: The structure was refined by full-matrix least-squares on F^2 using SHELXL2013.^[1] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.^[1]

Data Presentation: Crystallographic and Refinement Data

The key crystallographic data and refinement parameters for Ethyl 2,4-dichloroquinoline-3-carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details^[1]

Parameter	Value
Empirical Formula	C ₁₂ H ₉ Cl ₂ NO ₂
Formula Weight	270.10
Temperature (K)	298
Wavelength (Å)	0.71073
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a (Å)	8.5860 (4)
b (Å)	19.9082 (11)
c (Å)	7.1304 (4)
α (°)	90
β (°)	100.262 (1)
γ (°)	90
Volume (Å ³)	1199.32 (11)
Z	4
Density (calculated) (Mg/m ³)	1.495
Absorption Coefficient (mm ⁻¹)	0.53
Reflections Collected	6785
Independent Reflections	2197
Goodness-of-fit on F ²	1.05
Final R indices [I > 2σ(I)]	R ₁ = 0.035, wR ₂ = 0.094
R indices (all data)	R ₁ = 0.044, wR ₂ = 0.098

Table 2: Selected Bond Lengths and Torsion Angles^[1]

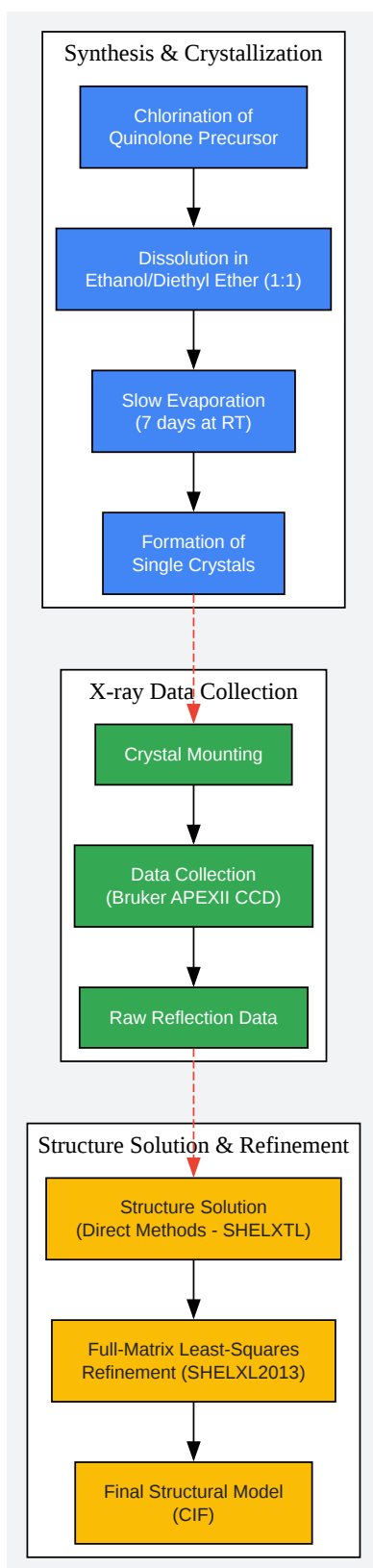
Bond/Torsion Angle	Length (Å) / Angle (°)
Bond Lengths	
C2—Cl1	1.745 (2)
C4—Cl2	1.7248 (16)
Torsion Angle	
C12—O2—C11—C3	-179.39 (15)

Structural Analysis and Visualization

The molecular structure of Ethyl 2,4-dichloroquinoline-3-carboxylate features a nearly planar quinoline ring system. The carboxylate group adopts an antiperiplanar conformation relative to the quinoline core.^[1] In the crystal lattice, molecules are linked into chains along the c-axis direction by very weak C—H···O hydrogen bonds.^[1]

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows described in this guide.





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References

- 1. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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